(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione methanesulfonate
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Overview
Description
The compound “®-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione methanesulfonate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including fluorinated aromatic rings, a thiepin structure, and a triazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the dibenzo[b,e]thiepin core: This step may involve cyclization reactions using appropriate precursors.
Introduction of fluorine atoms: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Construction of the oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine ring: This step may involve cyclization reactions using suitable nitrogen-containing precursors.
Attachment of the hexyloxy group: This can be achieved through etherification reactions.
Final methanesulfonate formation: This step involves the reaction of the compound with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Medicine
In medicine, the compound may have potential as a drug candidate, particularly if it exhibits biological activity against specific targets.
Industry
Industrial applications may include its use as a precursor for the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. This may involve binding to specific enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms and the triazine ring may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e]thiepin derivatives: Compounds with similar core structures but different substituents.
Fluorinated aromatic compounds: Compounds with fluorine atoms on aromatic rings.
Triazine derivatives: Compounds with similar triazine ring structures.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. The presence of the hexyloxy group and the specific arrangement of fluorine atoms may differentiate it from other similar compounds.
Properties
Molecular Formula |
C31H35F2N3O7S2 |
---|---|
Molecular Weight |
663.8 g/mol |
IUPAC Name |
(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid |
InChI |
InChI=1S/C30H31F2N3O4S.CH4O3S/c1-2-3-4-7-15-39-29-23(36)12-13-34-28(29)30(37)33-14-16-38-17-25(33)35(34)27-19-10-11-22(31)26(32)21(19)18-40-24-9-6-5-8-20(24)27;1-5(2,3)4/h5-6,8-13,25,27H,2-4,7,14-18H2,1H3;1H3,(H,2,3,4)/t25-,27+;/m1./s1 |
InChI Key |
AYFOANMBBREWMC-OGKIOJFRSA-N |
Isomeric SMILES |
CCCCCCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F.CS(=O)(=O)O |
Canonical SMILES |
CCCCCCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F.CS(=O)(=O)O |
Origin of Product |
United States |
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